molecular formula C9H12O2 B14659466 1,2-Propanediol, 1-phenyl-, (1R,2R)- CAS No. 40421-51-0

1,2-Propanediol, 1-phenyl-, (1R,2R)-

Cat. No.: B14659466
CAS No.: 40421-51-0
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-APPZFPTMSA-N
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Description

1,2-Propanediol, 1-phenyl-, (1R,2R)- is a chiral compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known as 1-phenylpropane-1,2-diol. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 1-phenyl-, (1R,2R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-1,2-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 1-phenyl-, (1R,2R)- often involves the catalytic hydrogenation of 1-phenyl-1,2-propanedione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1-phenyl-, (1R,2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

    Oxidation: 1-Phenyl-1,2-propanedione

    Reduction: Different alcohols depending on the reducing agent

    Substitution: Halogenated or nucleophile-substituted derivatives

Mechanism of Action

Properties

CAS No.

40421-51-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2R)-1-phenylpropane-1,2-diol

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9+/m1/s1

InChI Key

MZQZXSHFWDHNOW-APPZFPTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O

Origin of Product

United States

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